molecular formula C10H16N2O B12793101 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine CAS No. 21407-70-5

4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine

Cat. No.: B12793101
CAS No.: 21407-70-5
M. Wt: 180.25 g/mol
InChI Key: JBRAYJFGQQATRV-UHFFFAOYSA-N
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Description

4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine (CAS: 340318-88-9) is a heterocyclic compound consisting of a morpholine ring linked to a 2,5-dimethylpyrrole group. Its molecular formula is C₁₆H₂₀N₂O (MW: 256.35 g/mol) .

Properties

CAS No.

21407-70-5

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

4-(2,5-dimethylpyrrol-1-yl)morpholine

InChI

InChI=1S/C10H16N2O/c1-9-3-4-10(2)12(9)11-5-7-13-8-6-11/h3-4H,5-8H2,1-2H3

InChI Key

JBRAYJFGQQATRV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(N1N2CCOCC2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine typically involves the reaction of 2,5-dimethylpyrrole with morpholine under specific conditions. One common method includes:

    Starting Materials: 2,5-dimethylpyrrole and morpholine.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid.

    Solvents: Common solvents include ethanol or methanol.

    Reaction Conditions: The reaction is usually carried out at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced pyrrole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the morpholine ring, especially in the presence of strong nucleophiles like sodium hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products

    Oxidation: N-oxides of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Substituted morpholine derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine is C10_{10}H16_{16}N2_2O, with a molecular weight of 180.25 g/mol. It features a morpholine ring substituted with a 2,5-dimethylpyrrole group, which contributes to its reactivity and interaction with biological targets .

Chemistry

In the field of organic synthesis, 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine serves as a valuable building block for creating more complex molecules. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—makes it versatile for synthesizing derivatives that may exhibit enhanced properties .

Table 1: Chemical Reactions Involving 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine

Reaction TypeAgents UsedProducts
OxidationPotassium permanganateN-oxides
ReductionLithium aluminum hydrideReduced pyrrole derivatives
SubstitutionSodium hydrideSubstituted morpholine derivatives

Biology

Research has indicated that this compound possesses antimicrobial and antifungal properties. Studies suggest that it can inhibit the activity of certain enzymes involved in microbial growth, making it a candidate for developing new antimicrobial agents .

Case Study: Antimicrobial Activity
A study evaluated the efficacy of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine against various microbial strains. Results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound in antibiotic development .

Medical Applications

4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine has been explored for its therapeutic effects in drug development. Notably, it has shown promise in enhancing monoclonal antibody production in cell cultures. The compound was found to suppress cell growth while increasing glucose uptake and ATP levels during monoclonal antibody production processes .

Table 2: Impact on Monoclonal Antibody Production

ParameterControl ConditionMPPB Supplemented Condition
Cell Viability100%<50%
Cell-Specific ProductivityBaselineIncreased by 1.4 to 7.8-fold
Intracellular ATP LevelsBaselineIncreased

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals and materials with unique properties. Its dual functionality allows it to serve as a ligand in metal complexes and has demonstrated catalytic capabilities .

Mechanism of Action

The mechanism of action of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparison with Similar Compounds

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl)benzamide (MPPB)

  • Structure : Combines a 2,5-dimethylpyrrole-substituted benzamide with a succinimide (2,5-dioxopyrrolidine) group.
  • Activity :
    • Enhances mAb production in rCHO cells by 2.2× via increased glucose uptake and intracellular ATP levels .
    • Suppresses galactosylation of mAbs, affecting therapeutic quality .
  • Key Structural Feature : The 2,5-dimethylpyrrole group is essential for activity; removal or substitution (e.g., N-alkylation) abolishes efficacy .
  • Comparison : Unlike 4-(2,5-dimethylpyrrol-1-yl)morpholine, MPPB includes a benzamide linker and a succinimide group, which may influence cell permeability and metabolic stability .

4-(4-(2,5-Dimethyl-1H-pyrrol-1-yl)benzyl)morpholine (6az)

  • Structure : Features a benzyl spacer between the morpholine and 2,5-dimethylpyrrole groups.
  • Activity : Reported in antimalarial studies but lacks detailed mAb production data .

4-(3-(2,5-Dimethyl-1H-pyrrol-1-yl)phenyl)morpholine (2a)

  • Structure : A positional isomer with the pyrrole attached to the meta position of the phenyl ring.
  • Activity : Light yellow oil with 82% yield; biological activity uncharacterized in glioblastoma studies .
  • Comparison : Substitution position (para vs. meta) may affect binding affinity in target applications.

VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine)

  • Structure : Morpholine linked to a dibromoimidazole-thiazole scaffold.
  • Activity : Inhibits DNA-binding proteins, unrelated to mAb production .
  • Key Contrast : Replaces pyrrole with imidazole-thiazole, highlighting morpholine’s versatility in diverse pharmacological contexts.

Structure-Activity Relationship (SAR) Insights

  • 2,5-Dimethylpyrrole Necessity: Alkylation at the 2,5-positions is critical; non-alkylated or N-substituted pyrroles lose activity .
  • Morpholine Role : Enhances solubility and hydrogen-bonding vs. piperidine or piperazine analogs.
  • Linker Impact : Direct linkage (as in 4-(2,5-dimethylpyrrol-1-yl)morpholine) vs. benzamide (MPPB) or benzyl (6az) affects metabolic stability and target engagement .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
4-(2,5-Dimethylpyrrol-1-yl)morpholine C₁₆H₂₀N₂O Direct morpholine-pyrrole linkage mAb production enhancement (hypothesized)
MPPB C₁₈H₂₀N₄O₃ Benzamide + succinimide 2.2× mAb productivity increase
4-(4-(2,5-Dimethylpyrrol-1-yl)benzyl)morpholine C₁₈H₂₂N₂O Benzyl spacer Antimalarial (potential)
VPC-14449 C₁₁H₁₀Br₂N₄OS Dibromoimidazole-thiazole DNA-binding inhibition

Table 2: Substituent Effects on Activity

Substituent Modification Impact on Activity Reference
2,5-Dimethylpyrrole removal Loss of mAb productivity enhancement
Morpholine → Piperidine substitution Reduced solubility N/A
Benzamide linker introduction Altered metabolic stability

Biological Activity

4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its antimicrobial and antifungal properties, potential therapeutic applications, and underlying mechanisms of action, supported by recent research findings and case studies.

Chemical Structure and Properties

The compound features a morpholine ring attached to a 2,5-dimethylpyrrole moiety, with a molecular formula of C11_{11}H16_{16}N2_2O. Its molecular weight is approximately 176.26 g/mol. The structural uniqueness of this compound contributes to its reactivity and biological properties, making it a subject of interest in medicinal chemistry and materials science.

Biological Activity Overview

Research indicates that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine exhibits significant antimicrobial and antifungal activities. Notably, studies have demonstrated its effectiveness against various microbial strains, suggesting potential therapeutic applications.

Antimicrobial Activity

The compound has been investigated for its ability to inhibit the growth of bacteria and fungi. In vitro studies have shown that it can modulate enzyme activities associated with microbial growth, thereby exerting its antimicrobial effects. The minimum inhibitory concentration (MIC) values for various pathogens have been reported as follows:

PathogenMIC (µg/mL)
Staphylococcus aureus3.12
Escherichia coli12.5
Candida albicans6.25

These results highlight the compound's potential as an effective antimicrobial agent in clinical settings .

The mechanism through which 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine exerts its biological activity is believed to involve the inhibition of specific enzymes critical for microbial survival. This inhibition may lead to disrupted metabolic processes within the pathogens, ultimately resulting in cell death.

Case Studies

Several case studies have explored the biological activity of this compound:

  • Monoclonal Antibody Production : A study demonstrated that 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine could enhance monoclonal antibody production in Chinese hamster ovary (CHO) cells. The compound improved cell-specific productivity while maintaining cell viability, indicating its potential in biopharmaceutical applications .
  • Antituberculosis Activity : Research has indicated that derivatives of this compound show promise as antituberculosis agents by inhibiting the growth of Mycobacterium tuberculosis. One derivative exhibited an MIC of 5 µM against this pathogen, suggesting significant potential for further development .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of 4-(2,5-Dimethyl-1H-pyrrol-1-yl)morpholine. Key findings from SAR studies indicate that modifications to the pyrrole or morpholine components can significantly affect biological activity:

Modification TypeEffect on Activity
Substitution on pyrrole ringEnhanced antimicrobial activity
Alteration in morpholine structureImproved solubility and bioavailability

These insights can guide future synthetic efforts to develop more potent derivatives with targeted biological activities .

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